molecular formula C28H36N4O6 B610660 2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide CAS No. 87578-98-1

2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide

Cat. No. B610660
CAS RN: 87578-98-1
M. Wt: 524.618
InChI Key: AZDDAJXLYMVMAW-FKTFMUQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Safracin A is a biochemical.

Scientific Research Applications

Synthesis and Herbicidal Activity
Compounds similar to the requested chemical have been designed and synthesized for herbicidal activity. For example, a series of novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized, showing moderate to good selective herbicidal activity against certain plants (Liu & Shi, 2014).

Anticonvulsant and Neurotoxic Properties
Related compounds have been evaluated for their anticonvulsant and neurotoxic properties. Compounds with specific N-phenyl substituents of phthalimide showed varying degrees of effectiveness in seizure models, highlighting potential applications in neurological research (Vamecq et al., 2000).

Pharmacophore Research
Research on similar compounds often focuses on exploring their roles as pharmacophores. For example, cyclopeptide alkaloids with complex molecular structures similar to the requested compound have been isolated from natural sources, contributing to the understanding of their pharmacological properties (Arbain & Taylor, 1993).

Methylglyoxal Study in Food and Organisms
Research on methylglyoxal, a highly reactive alpha-oxoaldehyde, involves compounds structurally akin to the requested chemical. These studies aim to understand the formation of advanced glycation end-products and their implications in diseases like diabetes and neurodegenerative disorders (Nemet, Varga-Defterdarović, & Turk, 2006).

Crystallographic Studies
Compounds like dihydrocryptopine, which share structural features with the requested chemical, have been analyzed in crystallographic studies to understand their molecular geometry and interactions (Sun et al., 2012).

properties

CAS RN

87578-98-1

Product Name

2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide

Molecular Formula

C28H36N4O6

Molecular Weight

524.618

IUPAC Name

2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide

InChI

InChI=1S/C28H36N4O6/c1-12-7-15-8-16-11-32-18(22(31(16)4)20(15)24(34)26(12)37-5)9-17-21(19(32)10-30-28(36)14(3)29)25(35)27(38-6)13(2)23(17)33/h7,14,16,18-19,22,34H,8-11,29H2,1-6H3,(H,30,36)

InChI Key

AZDDAJXLYMVMAW-FKTFMUQYSA-N

SMILES

CC1=CC2=C(C3C4CC5=C(C(N4CC(C2)N3C)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Safracin A;  Y-16760

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Reactant of Route 2
2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Reactant of Route 5
2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Reactant of Route 6
2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide

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